Raloxifene 6-Glucuronide
Overview
Description
Raloxifene 6-Glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronidated compounds, including this compound .
Mechanism of Action
Target of Action
Raloxifene 6-Glucuronide primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in mediating the effects of estrogen, a hormone that is involved in various physiological processes such as reproduction, cardiovascular health, and bone integrity .
Mode of Action
this compound acts as a selective estrogen receptor modulator (SERM) . This means it can act as both an estrogen agonist and antagonist, depending on the specific tissue . It exhibits estrogenic activity in some tissues, such as bone and the liver, and antiestrogenic activity in other tissues, such as the breasts and uterus .
Biochemical Pathways
this compound affects several biochemical pathways. It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It also activates the TGFβ3 promoter as a full agonist at nanomolar concentrations, and inhibits the estrogen response element-containing vitellogenin promoter expression .
Pharmacokinetics
Raloxifene is extensively metabolized by glucuronidation to form this compound . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .
Result of Action
The main effects of this compound are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in active UGTs could play a role in altered raloxifene glucuronidation in vivo . Moreover, the role of OATP1B1 is supported by the association of OATP1B1 *1b haplotype with higher serum concentrations of raloxifene species .
Biochemical Analysis
Biochemical Properties
Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM . This interaction with the estrogen receptor allows it to exert its effects on various biochemical reactions.
Cellular Effects
Raloxifene, the parent compound of this compound, has been shown to have estrogenic effects on bone and lipid metabolism, while mediating anti-estrogenic effects on uterine endometrium and breast tissues . It is reasonable to infer that this compound may have similar effects on cells and cellular processes.
Molecular Mechanism
This compound’s mechanism of action is likely related to its interaction with the estrogen receptor . By binding to this receptor, it can influence gene expression and cellular signaling pathways, potentially affecting a variety of cellular functions.
Temporal Effects in Laboratory Settings
It is known that raloxifene, its parent compound, is extensively metabolized to form this compound .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on raloxifene have shown that its metabolism may be dependent on UGT1A8 genotype , which could potentially influence the effects of this compound.
Metabolic Pathways
This compound is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8 . This suggests that this compound is involved in glucuronidation, a major phase II metabolic pathway.
Transport and Distribution
It is known that glucuronide and sulfate metabolites of drugs typically require transport proteins for their distribution and excretion from the human body .
Subcellular Localization
Given that it is a metabolite of raloxifene, it is likely to be found in the same subcellular locations as raloxifene, which include the cytoplasm where it can interact with estrogen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raloxifene 6-Glucuronide can be synthesized through chemical and microbial processes. The chemical synthesis involves glucuronidation of raloxifene using specific glucuronosyltransferase enzymes . this method may not always meet the required yield for clinical trials .
Industrial Production Methods: A microbial bioconversion process using the microorganism Streptomyces sp NRRL 21489 has been identified and scaled up for the production of this compound . This process involves tank fermentation, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Raloxifene 6-Glucuronide primarily undergoes glucuronidation reactions . It is formed from raloxifene via the action of UDP-glucuronosyltransferase isoforms UGT1A1 and UGT1A8 .
Common Reagents and Conditions: The glucuronidation process involves the use of UDP-glucuronic acid as a co-substrate and specific glucuronosyltransferase enzymes . The reaction conditions typically include an aqueous environment with appropriate pH and temperature settings to facilitate enzyme activity .
Major Products Formed: The major product formed from the glucuronidation of raloxifene is this compound . Other glucuronidated metabolites include raloxifene 4’-glucuronide and raloxifene 6,27-diglucuronide .
Scientific Research Applications
Raloxifene 6-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in pharmacokinetic studies to understand the metabolism and bioavailability of raloxifene . Additionally, it is employed in clinical trials to evaluate the efficacy and safety of raloxifene in the prevention and treatment of osteoporosis and breast cancer . The compound is also used in the development of analytical methods for the quantification of raloxifene and its metabolites in biological samples .
Comparison with Similar Compounds
Raloxifene 6-Glucuronide is unique among its similar compounds due to its specific glucuronidation at the 6-position. Other similar compounds include raloxifene 4’-glucuronide and raloxifene 6,27-diglucuronide . While these compounds share similar metabolic pathways, this compound has distinct pharmacokinetic properties and biological activities . For example, raloxifene 4’-glucuronide exhibits significantly lower anti-estrogenic activity compared to raloxifene itself .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-WKRHDJAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-50-7 | |
Record name | Raloxifene 6-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RALOXIFENE 6-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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